molecular formula C6H11BN2O2 B13569179 (1-propyl-1H-pyrazol-3-yl)boronic acid

(1-propyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B13569179
M. Wt: 153.98 g/mol
InChI Key: UZEZXSGOWUDKBH-UHFFFAOYSA-N
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Description

(1-propyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a propyl group at the 1-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazole derivative with a boronic acid reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (1-propyl-1H-pyrazol-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-propyl-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like ethanol, water, or tetrahydrofuran (THF) under mild conditions .

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyrazoles, pyrazolines, and boronic esters, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-propyl-1H-pyrazol-3-yl)boronic acid include:

Uniqueness

This compound is unique due to the presence of both the propyl group and the boronic acid group, which confer specific chemical reactivity and biological activity. The propyl group can enhance the lipophilicity and membrane permeability of the compound, while the boronic acid group provides a versatile handle for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C6H11BN2O2

Molecular Weight

153.98 g/mol

IUPAC Name

(1-propylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C6H11BN2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5,10-11H,2,4H2,1H3

InChI Key

UZEZXSGOWUDKBH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)CCC)(O)O

Origin of Product

United States

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